Bromo(dichloro)(trichloromethyl)germane
Description
Bromo(dichloro)(trichloromethyl)germane is a halogenated organogermanium compound with the formula BrCl₂Ge-CCl₃. This compound features a germanium center bonded to a bromine atom, two chlorine atoms, and a trichloromethyl group (CCl₃). Germanium-based halides, such as bromogermane (BrGeH₃), are known for their reactivity and applications in materials science and catalysis .
Properties
CAS No. |
113365-42-7 |
|---|---|
Molecular Formula |
CBrCl5Ge |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
bromo-dichloro-(trichloromethyl)germane |
InChI |
InChI=1S/CBrCl5Ge/c2-8(6,7)1(3,4)5 |
InChI Key |
ZKELJKYECOREDS-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Ge](Cl)(Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)(trichloromethyl)germane typically involves the reaction of germanium tetrachloride with trichloromethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
GeCl4+CCl3Br→CCl3BrCl2Ge
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring the purity of reactants. The process is optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bromo(dichloro)(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound reacts with water to form germanium oxides and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted germanium compounds with various functional groups.
Oxidation Reactions: Products include germanium oxides and bromine or chlorine-containing by-products.
Reduction Reactions: Products include reduced germanium species and hydrogen halides.
Scientific Research Applications
Bromo(dichloro)(trichloromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bromo(dichloro)(trichloromethyl)germane involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo hydrolysis, releasing reactive species that can further interact with cellular components.
Comparison with Similar Compounds
Table 1: Antifungal Activity of Halogen-Substituted Compounds
| Substituent | Target Fungus | ED₅₀ (mg/L) | Reference |
|---|---|---|---|
| 2,6-Dichloro | S. rolfsii | 30.28 | |
| 4-Bromo | S. rolfsii | 30.28 | |
| 3-Bromo | F. oxysporum | 35.60 |
Electronic and Steric Effects
- Hydrolysis Rates : Bromo-substituted indophenyl esters hydrolyze faster than chloro derivatives due to stronger inductive effects (Hammett σ values: Br > Cl) .
- Enzyme Inhibition: Dichloro substituents on benzene rings enhance DPP-4 inhibition (IC₅₀ = 29.87 nM) compared to mono-chloro (IC₅₀ = 67.98 nM) or bromo (IC₅₀ = 30.93 μM) groups . In contrast, dichloro groups in MreB inhibitors (e.g., TXH11106) improve Van der Waals interactions with target proteins, outperforming bromo-substituted analogues like CBR-4830 .
Table 2: Inhibitory Activity Against Enzymes
Toxicity and Stability
- Bromogermane Safety : Bromogermane (BrGeH₃) requires stringent safety protocols due to its reactivity, including ventilation and protective equipment . The addition of trichloromethyl groups in Bromo(dichloro)(trichloromethyl)germane likely increases molecular weight and stability but may elevate toxicity.
- Halogen Position : Para-substituted bromo groups (e.g., 4-bromo derivatives) show reduced potency against SARS-CoV-2 Mpro (IC₅₀ = 30.93 μM) compared to meta-dichloro analogues (IC₅₀ = 9.50 μM) .
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